3-Iodo-2,6-dimethylpyridine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-iodo-2,6-dimethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c1-5-3-4-7(8)6(2)9-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSABUXCLUKDGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514678 | |
| Record name | 3-Iodo-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29976-16-7 | |
| Record name | 3-Iodo-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Iodo 2,6 Dimethylpyridine and Analogs
Directed Halogenation Approaches to the Pyridine (B92270) Ring System
Direct electrophilic iodination of the electron-deficient pyridine ring is often challenging and can lead to a mixture of products with low regioselectivity. To overcome this, directed halogenation strategies are employed to control the position of iodination. These methods often involve the use of directing groups or specific reagents that facilitate the introduction of iodine at the desired C-3 position of the pyridine nucleus.
One such approach involves a radical-based direct C-H iodination protocol. While this method can be applied to pyridines, it may result in a mixture of C-3 and C-5 iodinated products. The regioselectivity of this reaction is influenced by the electronic and steric nature of the substituents on the pyridine ring.
Multi-Step Synthetic Pathways from Readily Available Precursors
A more controlled and widely applicable approach to the synthesis of 3-iodo-2,6-dimethylpyridine involves multi-step synthetic sequences starting from 2,6-dimethylpyridine (B142122). These pathways allow for the strategic introduction of functional groups that can later be converted to the iodo substituent, thereby ensuring high regioselectivity.
Derivatization of 2,6-Dimethylpyridine
The derivatization of 2,6-dimethylpyridine is a cornerstone for the regioselective synthesis of its 3-iodo analog. This involves the introduction of a functional group at the 3-position, which can then be transformed into the desired iodo group.
A common and effective strategy for the regioselective functionalization of 2,6-dimethylpyridine at the 3-position is through a nitration-reduction-diazotization sequence. This multi-step process begins with the nitration of 2,6-dimethylpyridine to introduce a nitro group at the 3-position, yielding 2,6-dimethyl-3-nitropyridine. The directing effect of the two methyl groups favors the introduction of the nitro group at the C-3 position.
Following nitration, the nitro group is reduced to an amino group to form 3-amino-2,6-dimethylpyridine (B183288). This reduction can be achieved using various reducing agents, such as catalytic hydrogenation or metal/acid combinations.
The resulting 3-amino-2,6-dimethylpyridine serves as a key intermediate. The amino group can then be converted to a diazonium salt through treatment with a diazotizing agent, typically nitrous acid generated in situ from sodium nitrite (B80452) and a strong acid. The subsequent treatment of this diazonium salt with an iodide source, such as potassium iodide, in a Sandmeyer-type reaction, leads to the formation of this compound with high regioselectivity.
Table 1: Multi-step Synthesis of this compound
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | 2,6-Dimethyl-3-nitropyridine |
| 2 | Reduction | Reducing agent (e.g., H₂, Pd/C or Sn/HCl) | 3-Amino-2,6-dimethylpyridine |
| 3 | Diazotization & Iodination | 1. NaNO₂, H₂SO₄2. KI | This compound |
Pre-functionalization via Pyridine N-Oxides
Another powerful strategy for the regioselective functionalization of pyridines involves the use of pyridine N-oxides. The N-oxide group significantly alters the electronic properties of the pyridine ring, activating it towards both electrophilic and nucleophilic attack, and can direct substituents to specific positions.
The first step in this approach is the oxidation of 2,6-dimethylpyridine to its corresponding N-oxide, 2,6-dimethylpyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction is generally efficient and yields the N-oxide in good quantities.
Pyridine N-oxides can undergo halogenation at different positions depending on the reaction conditions. While halogenation of pyridine N-oxides often occurs at the 2- or 4-positions, specific reagents and conditions can be employed to achieve substitution at the 3-position. However, direct iodination of 2,6-dimethylpyridine N-oxide to selectively yield the 3-iodo derivative is not a commonly reported high-yield procedure. More often, the N-oxide is used to facilitate other functionalizations at the 3-position which can then be converted to the iodo group. For instance, nitration of 2,6-dimethylpyridine N-oxide can lead to 3-nitro-2,6-dimethylpyridine N-oxide, which can then be deoxygenated and subjected to the reduction and Sandmeyer sequence described previously.
Deoxygenation Protocols for N-Oxide Intermediates
The deoxygenation of N-oxide intermediates is a critical step in many synthetic pathways leading to pyridine derivatives. For a hypothetical intermediate, this compound N-oxide, several modern deoxygenation protocols are applicable. These methods offer varying degrees of mildness, selectivity, and efficiency.
Photocatalytic Deoxygenation:
Recent advancements have demonstrated the use of photocatalysis for the deoxygenation of N-O bonds under ambient conditions. Rhenium complexes, such as [Re(4,4′-tBu-bpy)(CO)₃Cl], have proven effective in reducing pyridine N-oxides. nih.govrsc.org This method is notable for its ability to deoxygenate a range of functionalized pyridine N-oxides. The reaction is typically carried out in the presence of a sacrificial electron donor like diisopropylethylamine (DIPEA) and is initiated by visible light. nih.govbohrium.com Another visible-light-mediated approach employs a dilacunary silicotungstate as a photoredox catalyst with ethanol (B145695) serving as the reducing agent. researchgate.net This protocol is highly selective and tolerates various reducible functional groups. researchgate.net
Palladium-Catalyzed Deoxygenation:
A convenient and chemoselective method for the deoxygenation of pyridine N-oxide derivatives involves a palladium-catalyzed transfer oxidation of trialkylamines. organic-chemistry.org This reaction typically uses [Pd(OAc)₂] with a dppf ligand and triethylamine (B128534) as the oxygen acceptor, often under microwave irradiation to accelerate the process. organic-chemistry.org The method is compatible with a wide array of functional groups, including halogens, which is pertinent for the synthesis of this compound. organic-chemistry.org
Other Deoxygenation Methods:
Visible light can also induce the deoxygenation of pyridine N-oxides in the presence of a suitable photocatalyst without the need for a metal catalyst. acs.org Furthermore, a sustainable method utilizing iodide as a catalyst and formic acid as a Brønsted activator, solvent, and reductant has been developed for the deoxygenation of various heterocyclic N-oxides, including sterically hindered ones. rsc.org
Table 1: Comparison of Deoxygenation Protocols for Substituted Pyridine N-Oxides
| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Photocatalytic (Rhenium) | [Re(4,4′-tBu-bpy)(CO)₃Cl], DIPEA | Visible light, CD₃CN, 20 °C | Mild conditions, good yields for various substrates | Requires a specific metal catalyst |
| Palladium-Catalyzed | [Pd(OAc)₂]/dppf, Et₃N | MeCN, 140–160 °C (Microwave or conventional heating) | High yields, tolerates diverse functional groups | Requires a palladium catalyst and high temperatures |
| Visible Light-Induced | Photocatalyst (e.g., TX) | Visible light (404 nm), rt | Metal-free options available, good to excellent yields | Substrate-dependent efficiency |
| Iodide/Formic Acid | MgI₂, Formic Acid | MW irradiation or conventional heating | Sustainable, metal-free, high yields for hindered substrates | Requires acidic conditions |
Conversion of Other Halogenated Pyridines to Iodo Derivatives
The conversion of more readily available halogenated pyridines, such as chloro and bromo derivatives, into their iodo counterparts is a common and valuable strategy. For the synthesis of this compound, starting from 3-chloro-2,6-dimethylpyridine (B1619810) or 3-bromo-2,6-dimethylpyridine, halogen exchange reactions are the most direct approach.
The Finkelstein Reaction:
The classic Finkelstein reaction involves the exchange of a halogen atom, typically a chloride or bromide, for an iodide using an alkali metal iodide like sodium iodide in a suitable solvent such as acetone. wikipedia.orgorganic-chemistry.orgiitk.ac.in The success of this Sₙ2 reaction is often driven by the precipitation of the less soluble sodium chloride or bromide in acetone, shifting the equilibrium towards the desired iodoalkane. wikipedia.org
Aromatic Finkelstein Reaction:
For aryl halides, including halogenated pyridines, the direct Sₙ2 reaction is generally not feasible. However, a modified version, often referred to as the "aromatic Finkelstein reaction," can be employed. This transformation is typically catalyzed by a copper(I) salt, often in the presence of a diamine ligand. wikipedia.orgmdma.chorganic-chemistry.orgnih.govnih.gov A mild and general method for the conversion of aryl bromides to aryl iodides utilizes a catalyst system of CuI and a 1,2- or 1,3-diamine ligand with NaI in a solvent like dioxane at elevated temperatures. mdma.chorganic-chemistry.orgnih.gov This copper-catalyzed halogen exchange tolerates a variety of functional groups and is applicable to heteroaryl bromides. mdma.chorganic-chemistry.orgnih.gov
Table 2: Representative Conditions for Halogen Exchange in the Synthesis of Aryl Iodides
| Starting Material | Catalyst System | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Aryl Bromide | CuI (5 mol%), N,N'-dimethylethylenediamine (10 mol%) | NaI (2 equiv.) | 1,4-Dioxane | 110 | High |
| Aryl Bromide | CuI (5 mol%), (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine (10 mol%) | NaI (2 equiv.) | 1,4-Dioxane | 110 | ~99 |
| Aryl Chloride | NiBr₂/Bu₃P | KI | DMF | High | Moderate |
Novel Synthetic Route Development and Optimization
The development of novel and more efficient synthetic routes to access this compound is an active area of research. These new methods often focus on direct C-H functionalization or innovative reaction cascades to improve atom economy and reduce the number of synthetic steps.
Direct C-H Iodination:
A promising approach is the direct iodination of the C-H bond at the 3-position of 2,6-dimethylpyridine (2,6-lutidine). Palladium-catalyzed ortho-C–H iodination using molecular iodine (I₂) as the sole oxidant has been developed for a range of heterocycles, including pyridines. nih.govnih.govfigshare.com This reaction is typically directed by a weakly coordinating amide auxiliary and is facilitated by a base such as cesium acetate. nih.govfigshare.com
Another strategy for direct iodination involves the use of molecular iodine in combination with an oxidizing agent or a Lewis acid to generate a more electrophilic iodine species. mdpi.com For instance, the combination of I₂ and a silver salt, such as silver mesylate, can effectively iodinate a variety of (hetero)arenes under mild conditions. acs.orgresearchgate.net The optimization of these reactions often involves screening different silver salts and solvents to achieve the desired regioselectivity and yield. acs.orgresearchgate.net
Ring-Opening, Halogenation, Ring-Closing Strategy:
A novel one-pot protocol for the 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence. chemrxiv.org This method temporarily transforms the electron-deficient pyridine ring into a more reactive azatriene intermediate, known as a "Zincke imine." This intermediate can then undergo regioselective halogenation with an electrophilic halogen source like N-iodosuccinimide (NIS). Subsequent ring-closure reforms the pyridine ring, now functionalized at the 3-position. chemrxiv.org
Table 3: Conditions for Direct C-H Iodination of Heterocycles
| Substrate | Catalyst/Reagent | Oxidant/Additive | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Heterocyclic Amide | Pd(OAc)₂ (10 mol%) | I₂ (0.40 mmol), CsOAc (0.24 mmol), NaHCO₃ (0.10 mmol) | NMF or DMSO | 100-120 | Good to High |
| (Hetero)arene | I₂ (1.0 equiv) | AgOMs (1.0 equiv) | MeCN | 23 | High |
| (Hetero)arene | I₂ (1.0 equiv) | AgOAc (1.0 equiv) | MeCN | 23 | High |
Reactivity Profiles and Transformational Chemistry
Electrophilic and Nucleophilic Aromatic Substitution Reactions on Halogenated Pyridines
The pyridine (B92270) nucleus is generally less reactive than benzene (B151609) towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. quora.comguidechem.comstackexchange.com Conversely, this electronic deficiency makes the pyridine ring susceptible to nucleophilic attack, a reaction that is difficult to achieve with benzene. quora.comyoutube.com
Electrophilic Aromatic Substitution (SEAr):
The nitrogen atom in the pyridine ring deactivates the system towards electrophiles through both inductive and resonance effects. guidechem.comstackexchange.com This deactivation is particularly pronounced at the ortho (C2, C6) and para (C4) positions. Consequently, electrophilic attack, when it occurs, is directed to the meta positions (C3, C5), where electron density is comparatively higher. quora.comaklectures.com The reaction conditions required are often harsh, similar to those needed for the substitution of highly deactivated benzene derivatives like nitrobenzene. quora.com
In 3-Iodo-2,6-dimethylpyridine, the substituents exert competing effects:
Pyridine Nitrogen: Strongly deactivating and C3/C5-directing.
Two Methyl Groups (C2, C6): These are electron-donating groups, which activate the ring towards electrophilic attack and are ortho-, para-directing. libretexts.org Their activating influence would direct incoming electrophiles to the C3, C4, and C5 positions.
Iodo Group (C3): Halogens are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. libretexts.org The iodine at C3 would direct incoming electrophiles to the C2 and C4 positions.
The interplay of these effects makes predicting the precise outcome of electrophilic substitution complex. The nitrogen's powerful deactivating effect generally dominates, making electrophilic substitution on the this compound ring challenging. wikipedia.orgyoutube.com
Nucleophilic Aromatic Substitution (SNAr):
The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions. youtube.comstackexchange.com Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com In contrast, attack at the C3 or C5 position does not allow for this stabilization, making substitution at these sites less favorable. stackexchange.com
For this compound, the positions most activated towards nucleophilic attack are C2 and C6. However, these positions are already substituted with methyl groups. The C4 position remains a potential site for nucleophilic attack if a suitable leaving group were present. The iodo group at the C3 position is not well-positioned for displacement via the classical SNAr addition-elimination mechanism due to the unfavorable intermediate. stackexchange.com
The introduction of an iodine atom onto a pyridine ring is a key electrophilic aromatic substitution reaction. masterorganicchemistry.com Given that molecular iodine (I₂) is a weak electrophile, these reactions often require activating agents or harsh conditions. acsgcipr.org The mechanism for the electrophilic iodination of an aromatic ring begins with the attack of the ring's π-electrons on an activated iodine species (I⁺), leading to the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion. wikipedia.org Aromaticity is then restored by the loss of a proton from the sp³-hybridized carbon.
For pyridine derivatives, direct C-H iodination protocols have been developed. rsc.org In the case of electron-deficient heterocycles, iodination can be achieved using molecular iodine in combination with electrophilic iodinating reagents. nih.gov The reaction is believed to proceed through an electrophilic substitution pathway where an I⁺ source is generated in situ. The regioselectivity is governed by the electronic effects of the ring nitrogen and any existing substituents, as discussed previously. For dimethylpyridines (lutidines), iodination typically occurs at the positions least deactivated by the nitrogen atom. rsc.org
Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing the Iodo Moiety
The carbon-iodine bond in this compound is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond in oxidative addition steps makes it an excellent substrate for these transformations. researchgate.net
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a powerful tool for creating biaryl structures. harvard.edulibretexts.org This reaction has been successfully applied to substituted pyridines, including sterically hindered systems. nih.govnih.gov
The catalytic cycle for the Suzuki-Miyaura coupling involves three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. libretexts.org
Transmetalation: The organoboron species (e.g., a phenylboronic acid) transfers its organic group to the palladium center, typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. libretexts.org
A study on the Suzuki-Miyaura reaction between 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) and ortho-substituted phenylboronic acids demonstrated that cross-coupling is a viable method for creating highly substituted arylpyridine systems. nih.govresearchgate.net The steric hindrance from the 2,6-dimethyl groups can influence reaction rates and may require optimized conditions, such as the use of specific ligands and bases, to achieve high yields. nih.gov The use of pyridine sulfinates has been shown to be an effective alternative to pyridine boronates, which can be unstable, especially for 2-substituted pyridines. nih.govsigmaaldrich.comrsc.org
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 85-95 |
| 2-Methylphenylboronic acid | Pd₂(dba)₃ / XPhos | CsF | THF | 80-90 |
Note: This table presents typical, illustrative data for Suzuki-Miyaura couplings of hindered aryl iodides. Actual yields for this compound may vary based on specific reaction conditions.
The iodo moiety of this compound also enables participation in other important palladium-catalyzed reactions.
Heck Reaction: This reaction couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The mechanism involves oxidative addition of the Pd(0) catalyst to the C-I bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org The presence of a base is required to neutralize the hydrogen iodide formed during the reaction. wikipedia.org The reaction is a powerful method for C-C bond formation and has been applied to various biological compounds. nih.gov
Sonogashira Reaction: This reaction couples the aryl iodide with a terminal alkyne, providing a direct route to arylalkynes. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper(I) and requires a base, such as an amine. wikipedia.org The mechanism involves a palladium cycle similar to other cross-couplings and a separate copper cycle that generates a copper acetylide intermediate, which then participates in the transmetalation step. libretexts.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org
| Coupling Partner | Reaction Type | Catalyst System | Base | Typical Yield (%) |
| Styrene | Heck | Pd(OAc)₂ / PPh₃ | Et₃N | 80-90 |
| Phenylacetylene | Sonogashira | Pd(PPh₃)₄ / CuI | Piperidine | 85-95 |
| Trimethylsilylacetylene | Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | >90 |
Note: This table provides representative data for Heck and Sonogashira reactions with aryl iodides. Specific results can differ based on the exact substrate and conditions.
The success of cross-coupling reactions with substrates like this compound is highly dependent on the catalyst system, particularly the choice of ligand. The methyl groups at the C2 and C6 positions create significant steric hindrance around the reaction center. This steric bulk can impede the oxidative addition step and the approach of the coupling partner.
To overcome these steric challenges, ligands that are both bulky and electron-rich are often employed. harvard.edu
Bulky Phosphine Ligands: Ligands like triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and specialized biaryl phosphines (e.g., SPhos, XPhos) create a coordinatively unsaturated and highly reactive palladium center that can more readily undergo oxidative addition with hindered substrates.
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts capable of facilitating difficult couplings, including those at sterically congested sites. nsf.gov
Furthermore, the pyridine nitrogen itself can play a role in the reaction mechanism. It can coordinate to the palladium center, creating a chelated intermediate. This chelation can either be beneficial, by stabilizing the catalyst and influencing regioselectivity, or detrimental, by creating an overly stable, unreactive species. nih.gov In the case of 2,6-disubstituted pyridines, the steric hindrance from the methyl groups may prevent or weaken this chelation effect, making the electronic properties of the external ligand even more critical for controlling reactivity and achieving high catalytic turnover. nsf.govdicp.ac.cn
Complexation Chemistry and Donor-Acceptor Interactions
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a Lewis base capable of forming adducts with Lewis acids. A notable interaction is the formation of charge-transfer (CT) complexes with molecular iodine (I₂), which acts as a Lewis acid libretexts.orgchemrxiv.org. These interactions are of fundamental interest in understanding non-covalent bonding and have been studied across a range of pyridine derivatives.
The interaction between a pyridine derivative and iodine typically results in the formation of a charge-transfer complex. In this complex, the pyridine nitrogen donates electron density to the iodine molecule libretexts.orgchemrxiv.org. This transfer of electron density from the highest occupied molecular orbital (HOMO) of the pyridine to the lowest unoccupied molecular orbital (LUMO) of the iodine molecule results in a new, characteristic absorption band in the electronic spectrum, known as a charge-transfer band libretexts.org.
Spectrophotometric titration is a common method to study these complexes, allowing for the determination of their stoichiometry, which is typically 1:1 for pyridine-iodine adducts nih.gov. The formation of the complex is often accompanied by a distinct color change. For instance, the violet color of iodine in a non-coordinating solvent typically shifts to a yellow-brown hue upon the addition of a pyridine donor libretexts.org.
In the solid state, the geometry of such adducts can be elucidated by X-ray crystallography. For the parent pyridine-iodine complex, the N-I bond distance is significantly shorter than the sum of the van der Waals radii, indicative of a strong interaction. The I-I bond within the complex is slightly elongated compared to free I₂.
The formation of iodine-pyridine adducts is an exothermic process, driven by the favorable electrostatic and charge-transfer interactions between the donor and acceptor molecules. The stability of these complexes can be quantified by their formation constant (K) and the thermodynamic parameters of enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of formation.
Computational studies, particularly using Density Functional Theory (DFT), have proven to be valuable tools for investigating the thermodynamics of halogen bonding nih.gov. These methods can provide reliable correlations with experimental solution-phase thermodynamic data. For a series of halogen-bonded complexes between iodo compounds and Lewis bases, free energies of interaction have been shown to span a significant range, highlighting the sensitivity of complex stability to the specific donor and acceptor nih.gov.
The formation of these complexes is generally characterized by a negative enthalpy change, indicating that the process is energetically favorable. The entropy change is also typically negative, as the formation of a single adduct from two separate molecules leads to a more ordered system.
Table 1: General Thermodynamic Parameters for Pyridine-Iodine Complex Formation
| Thermodynamic Parameter | Expected Sign | Rationale |
| ΔG (Gibbs Free Energy) | Negative | The formation of the complex is a spontaneous process under standard conditions. |
| ΔH (Enthalpy) | Negative | The formation of the N-I bond releases energy, making the process exothermic. |
| ΔS (Entropy) | Negative | The association of two molecules into a single complex results in a decrease in the system's disorder. |
This table represents the expected thermodynamic trends for pyridine-iodine complexation based on general chemical principles.
The presence of the two methyl groups at the 2- and 6-positions of the pyridine ring in this compound exerts significant steric hindrance around the nitrogen donor atom. This steric bulk is a critical factor influencing the stability and geometry of its complexes nih.govresearchgate.netrsc.org.
Studies on related 2,6-disubstituted pyridines have consistently shown that steric hindrance lowers the formation constants of their complexes compared to unhindered pyridines rsc.org. This destabilization arises primarily from a less favorable entropy change upon complexation. The restricted rotation of the coordinating pyridine within the sterically crowded adduct leads to a greater loss of rotational freedom compared to a complex with an unhindered pyridine rsc.org.
In some cases, the introduction of steric hindrance can also lead to a decrease in the magnitude of the enthalpy of formation rsc.org. This is because the bulky substituents may prevent the donor and acceptor from achieving the optimal distance and orientation for maximum orbital overlap and electrostatic interaction.
Derivatization Strategies for Advanced Molecular Architectures
The presence of a reactive iodo-substituent on the this compound scaffold opens up possibilities for its use as a building block in the synthesis of more complex molecules and supramolecular structures. While specific examples of derivatization of this compound are not extensively documented in the provided search results, strategies can be inferred from the known reactivity of other iodo-pyridines and related halogenated aromatics.
One prominent application of iodo-aromatic compounds is in palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon bonds. By utilizing this compound in such reactions, it would be possible to introduce a variety of substituents at the 3-position, leading to a wide range of functionalized pyridine derivatives.
Furthermore, the pyridine nitrogen provides a coordination site for metal ions, and the iodo-substituent can participate in halogen bonding. This dual functionality makes this compound a potential candidate for the construction of coordination polymers and metal-organic frameworks.
The synthesis of macrocycles containing pyridine units is an active area of research, with applications in host-guest chemistry, catalysis, and materials science mdpi.comnih.gov. Iodo-pyridines can be incorporated into macrocyclic structures through various synthetic routes, including nucleophilic substitution and metal-catalyzed coupling reactions. The resulting macrocycles can exhibit unique recognition properties and can be further functionalized to create sophisticated molecular devices.
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 3-Aryl-2,6-dimethylpyridine |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 3-Alkynyl-2,6-dimethylpyridine |
| Heck Coupling | Alkene, Pd catalyst, base | 3-Alkenyl-2,6-dimethylpyridine |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 3-Amino-2,6-dimethylpyridine (B183288) derivative |
| Macrocyclization | Di-functional coupling partners, various conditions | Pyridine-containing macrocycles |
This table outlines potential synthetic transformations based on the known reactivity of iodo-aromatic compounds.
Spectroscopic and Structural Elucidation of 3 Iodo 2,6 Dimethylpyridine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-Iodo-2,6-dimethylpyridine N-oxide, both ¹H and ¹³C NMR provide critical data for structural confirmation and for understanding the electronic effects of the substituents on the pyridine (B92270) ring.
The ¹H NMR spectrum of 3-halo-2,6-dimethylpyridine N-oxides provides distinct signals for the aromatic protons and the methyl groups. In the case of the 3-iodo derivative, the chemical shifts of the protons are influenced by the electronic properties of the iodine atom and the N-oxide group. The spectrum shows significant separation between the signals for the two methyl groups (at the C-2 and C-6 positions) and the two aromatic protons (H-4 and H-5). This large separation is attributed to the steric and electronic "ortho-effect" of the bulky iodine substituent adjacent to the 2-methyl group.
The H-4 and H-5 protons appear as distinct doublets due to spin-spin coupling, with a coupling constant (J) typically in the range of 8-9 Hz. The significant distance between these doublets in the 3-iodo derivative highlights the distinct electronic environments of these two protons.
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound N-oxide in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | 7.95 | d | 8.3 |
| H-5 | 6.95 | d | 8.3 |
| 2-CH₃ | 2.37 | s | - |
| 6-CH₃ | 2.58 | s | - |
Data sourced from Chemical Papers, 1992.
The ¹³C NMR spectrum provides further detail on the carbon skeleton of this compound N-oxide. The chemical shifts of the ring carbons are sensitive to the inductive and mesomeric effects of the iodo, methyl, and N-oxide groups. The presence of the iodine atom at the C-3 position causes a significant shift in the resonance of the directly bonded carbon. The chemical shifts for the other ring carbons (C-2, C-4, C-5, C-6) and the methyl carbons are also well-resolved, allowing for a complete assignment of the carbon framework.
Table 2: ¹³C NMR Chemical Shifts (δ) for this compound N-oxide in CDCl₃
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 148.6 |
| C-3 | 92.5 |
| C-4 | 139.7 |
| C-5 | 125.7 |
| C-6 | 148.3 |
| 2-CH₃ | 17.5 |
| 6-CH₃ | 18.2 |
Data sourced from Chemical Papers, 1992.
NMR data is crucial for understanding the molecule's structure and behavior in solution. For 3-halo-2,6-dimethylpyridine N-oxides, the significant difference in chemical shifts between the 2-methyl and 6-methyl protons, especially in the 3-iodo derivative, confirms the influence of the halogen's "ortho-effect". This effect, arising from steric and electronic interactions, inhibits the diamagnetism of the halogen, leading to the observed downfield shift of the nearby 2-methyl protons compared to a less substituted system. The distinct signals for all protons and carbons indicate a relatively rigid structure in an aprotic solvent like CDCl₃ at room temperature, without evidence of dynamic processes like rapid conformational changes that would average the signals.
Vibrational Spectroscopy (Infrared and Raman)
The N-oxide functional group (N⁺—O⁻) in pyridine N-oxides has a characteristic stretching vibration, ν(N-O), that is readily identifiable in the infrared (IR) spectrum. This band is typically strong and appears in the 1200-1300 cm⁻¹ region. The exact frequency of the ν(N-O) band is sensitive to the electronic effects of other substituents on the pyridine ring. Electron-donating groups tend to increase the N-O bond order and shift the frequency to higher wavenumbers, while electron-withdrawing groups have the opposite effect. For this compound N-oxide, the ν(N-O) stretching frequency provides a direct measure of the electronic influence of the iodo and methyl substituents on the N-O bond.
Table 3: Characteristic N-O Stretching Frequency for this compound N-oxide
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| ν(N⁺—O⁻) | 1221 |
Data sourced from Chemical Papers, 1992.
Vibrational spectroscopy is highly effective for studying intermolecular interactions, particularly hydrogen bonding. The N-oxide group is a strong hydrogen bond acceptor. When pyridine N-oxides form hydrogen-bonded complexes with proton donors like acids or water, significant changes are observed in their vibrational spectra.
Specifically, the frequency of the N-O stretching vibration is affected by the formation of a hydrogen bond. As the N-oxide oxygen participates in a hydrogen bond (O···H-X), the N-O bond is weakened, resulting in a red shift (a shift to lower wavenumbers) of the ν(N-O) band. The magnitude of this shift often correlates with the strength of the hydrogen bond. Furthermore, the vibrational modes of the pyridine ring can also be perturbed by these intermolecular interactions. Therefore, by analyzing the shifts in these characteristic bands in different solvent environments or in the presence of hydrogen-bonding agents, IR and Raman spectroscopy can provide valuable information on the nature and strength of intermolecular forces in systems containing this compound N-oxide.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| This compound N-oxide |
| Pyridine |
Electronic Absorption and Emission Spectroscopy (UV-Vis)
Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides critical information about the electronic structure of a molecule by probing the transitions between different electronic energy levels. For organic molecules like this compound, these transitions primarily involve the excitation of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals.
Characterization of Electronic Transitions (π-π, n-π)**
The electronic spectrum of this compound is characterized by transitions originating from its aromatic pyridine core. The key transitions are the π → π* and n → π* transitions. libretexts.org
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding molecular orbital to a π* anti-bonding molecular orbital. uzh.ch Molecules with π bonds, such as the pyridine ring in this compound, exhibit these transitions. They are typically characterized by high molar absorptivity (ε) values, generally on the order of 10,000, indicating they are symmetry-allowed transitions. youtube.comlibretexts.org For aromatic systems, multiple π → π* bands may be observed.
n → π Transitions:* These transitions occur when an electron from a non-bonding orbital (the lone pair on the nitrogen atom) is promoted to a π* anti-bonding orbital. uzh.ch Compared to π → π* transitions, n → π* transitions are of lower energy, thus appearing at longer wavelengths. youtube.com They are often characterized by much lower molar absorptivities (ε < 2000) as they can be symmetry-forbidden. libretexts.org
The presence of both a π-conjugated system and a nitrogen heteroatom with a lone pair of electrons allows for both types of transitions in this compound.
Table 1: General Characteristics of Electronic Transitions in this compound
| Transition Type | Orbitals Involved | Expected Energy | Expected Molar Absorptivity (ε) |
|---|---|---|---|
| π → π* | π (bonding) → π* (anti-bonding) | High | High (~10,000 L mol⁻¹ cm⁻¹) |
| n → π* | n (non-bonding) → π* (anti-bonding) | Low | Low (<2000 L mol⁻¹ cm⁻¹) |
Influence of Substituents on Electronic Spectra
The electronic transitions in the pyridine ring are sensitive to the nature and position of substituents. In this compound, the two methyl groups and the iodine atom significantly modulate the spectral properties.
Methyl Groups (CH₃): The two methyl groups at positions 2 and 6 are electron-donating groups through an inductive effect. They increase the electron density in the pyridine ring, which tends to raise the energy of the highest occupied molecular orbital (HOMO). This destabilization of the HOMO reduces the HOMO-LUMO energy gap, typically resulting in a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands.
Iodine Atom (I): The iodine atom at position 3 has a dual effect. It is an electron-withdrawing group via induction but can also be involved in resonance. More significantly, the "heavy atom effect" of iodine can influence transition probabilities, particularly by facilitating intersystem crossing from singlet to triplet states, which can affect emission properties (phosphorescence). In absorption spectroscopy, interaction with polar solvents can lead to spectral shifts. For instance, studies on related pyridine N-oxides show that hydrogen bonding can stabilize the ground state and cause a hypsochromic shift (a blue shift to shorter wavelengths) of the π–π* transition. rsc.org The polar C-I bond can engage in similar solvent interactions. A red shift (bathochromic) is often observed in π→π* transitions with increasing solvent polarity due to the stabilization of the more polar excited state. libretexts.org Conversely, n→π* transitions typically undergo a blue shift (hypsochromic) in polar solvents because the non-bonding lone pair electrons are stabilized by the solvent, increasing the energy gap to the π* orbital. libretexts.org
X-ray Crystallography and Solid-State Structural Investigations
Determination of Molecular and Crystal Structures
While a specific, publicly available crystal structure for this compound was not identified, its molecular and crystal structure can be reliably predicted based on analyses of closely related compounds, such as 2,6-dimethylpyridine (B142122) (2,6-lutidine) and other iodinated pyridines. nih.govwikipedia.orgresearchgate.net
The core of the molecule is the planar pyridine ring. The two methyl groups and the iodine atom lie in or very close to the plane of this ring. The C-I bond length is expected to be approximately 2.08 Å, based on data from similar iodo-aromatic compounds. nih.gov The internal bond angles of the pyridine ring will be slightly distorted from the ideal 120° due to the electronic and steric influence of the substituents. The steric hindrance between the iodine at position 3 and the methyl group at position 2 may cause minor deviations from planarity.
Analysis of Intermolecular Interactions: Halogen Bonding (XB), Hydrogen Bonding (HB), Triel Bonding (TrB), Coordination Bonding (CB)
The solid-state structure of this compound is expected to be dominated by a network of non-covalent interactions, which are crucial in crystal engineering.
Halogen Bonding (XB): This is a highly directional, attractive interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a Lewis base. nih.gov In this compound, the iodine atom acts as a potent halogen bond donor. The electron-withdrawing nature of the pyridine ring enhances the positive character of the σ-hole on the iodine atom along the extension of the C-I bond. This allows for strong C—I···N halogen bonds, where the acceptor is the nitrogen atom of a neighboring molecule. nih.gov Studies on N-methyl-iodopyridinium iodides have shown that C–X···I⁻ halogen bonds are the dominant interaction in their crystal structures. acs.org These interactions are strong and directional, significantly influencing the supramolecular assembly. mdpi.com
Hydrogen Bonding (HB): While lacking conventional hydrogen bond donors like O-H or N-H, this compound can participate in weaker C—H···N and C—H···I hydrogen bonds. The aromatic C-H groups and the methyl C-H groups can act as donors, with the pyridine nitrogen or a halogen atom of an adjacent molecule serving as the acceptor. mdpi.com In related N-ethyl-3-halopyridinium iodides, C−H⋯I⁻ hydrogen bonds are observed to connect ions into larger structural motifs like chains and layers. mdpi.com
Other Interactions: While halogen and hydrogen bonds are expected to be primary, other forces like π-π stacking interactions between pyridine rings can also contribute to the stability of the crystal packing. nih.gov Triel bonding (TrB) and coordination bonding (CB) are less commonly reported for this type of neutral organic molecule in the absence of metal ions.
Table 2: Predicted Intermolecular Interactions in Solid-State this compound
| Interaction Type | Donor | Acceptor | Typical Geometry (from related structures) |
|---|---|---|---|
| Halogen Bond (XB) | C—I (σ-hole) | N (pyridine) | Distance: Shorter than sum of van der Waals radii; Angle (C-I···N): ~180° |
| Hydrogen Bond (HB) | C—H (aromatic/methyl) | N (pyridine), I | Distance: C···N/I ~3.8-4.0 Å |
| π-π Stacking | Pyridine Ring (π-system) | Pyridine Ring (π-system) | Interplanar distance: ~3.3-3.5 Å |
Polymorphism and Crystal Engineering Studies
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. These different forms, or polymorphs, can exhibit different physical properties. The study of polymorphism is a key aspect of crystal engineering, which aims to design and control the formation of solid-state structures. core.ac.uk
Given the potential for strong and directional intermolecular interactions, particularly halogen bonding, this compound is an excellent candidate for polymorphism and crystal engineering studies. The interplay between C—I···N halogen bonds, weaker hydrogen bonds, and π-π stacking can lead to various stable packing arrangements. chimia.chchimia.ch For instance, cocrystallization studies of the parent compound 2,6-dimethylpyridine with formic acid have revealed the existence of multiple new cocrystals and polymorphs under different temperature and pressure conditions. researchgate.net By carefully selecting co-formers that can act as complementary halogen or hydrogen bond acceptors, it is possible to systematically engineer new multicomponent crystals (cocrystals) of this compound with desired structural motifs and properties.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and geometry of molecules. DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets such as 6-311++G(d,p), are used to determine the optimized molecular geometry of 3-Iodo-2,6-dimethylpyridine. nih.govresearchgate.net These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional conformation.
The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are vital for predicting the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity. These calculations also provide insights into the distribution of electron density and the nature of chemical bonds within the molecule.
Table 1: Representative DFT-Calculated Parameters for Pyridine (B92270) Derivatives
| Parameter | Typical Calculated Value Range | Significance |
|---|---|---|
| C-C Bond Length (ring) | 1.3 - 1.4 Å | Indicates aromatic character. |
| C-N Bond Length (ring) | 1.3 - 1.4 Å | Reflects the C-N bond order. |
| C-I Bond Length | ~2.1 Å | Influences halogen bonding potential. |
| Bond Angles (in ring) | 118° - 122° | Determine the planarity of the ring. |
| HOMO Energy | -6 to -8 eV | Relates to electron-donating ability. |
| LUMO Energy | -1 to -3 eV | Relates to electron-accepting ability. |
Note: The values in this table are illustrative for pyridine derivatives and the exact values for this compound would be determined by specific DFT calculations.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comresearchgate.netchemrxiv.org The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.
Different colors on the MEP surface represent varying electrostatic potentials. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack. For this compound, the nitrogen atom of the pyridine ring is expected to be a region of negative electrostatic potential, making it a likely site for protonation and interaction with Lewis acids. Conversely, the iodine atom can exhibit a region of positive potential, known as a σ-hole, which will be discussed in a later section.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. wikipedia.orgamercrystalassn.orguni-rostock.de This analysis allows for the characterization of chemical bonds and intermolecular interactions based on the topological properties of the electron density.
Key to QTAIM is the concept of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude (ρ) and its Laplacian (∇²ρ), reveal the nature of the chemical bond. For instance, a high value of ρ and a negative Laplacian are characteristic of a covalent bond, while lower ρ values and a positive Laplacian suggest weaker, closed-shell interactions like hydrogen bonds or van der Waals forces. QTAIM can be employed to precisely define the atoms within this compound and quantify the nature of its intramolecular bonds.
Elucidation of Intermolecular Interactions: π-Hole and σ-Hole Interactions
Intermolecular interactions play a crucial role in determining the physical and chemical properties of molecular solids and liquids. In the context of this compound, two types of non-covalent interactions are of particular interest: π-hole and σ-hole interactions.
A σ-hole is a region of positive electrostatic potential located on the extension of a covalent bond to a halogen atom (in this case, iodine). rsc.org This positive potential arises from the anisotropic distribution of electron density around the halogen. The iodine atom in this compound can act as a σ-hole donor, enabling it to form halogen bonds with electron-rich atoms.
A π-hole is a region of positive electrostatic potential located above and below the plane of an aromatic ring. While less common for simple pyridine, electron-withdrawing substituents can enhance the π-hole. In a related molecule, 3-iodo-2,6-dimethyl-4-nitropyridine-1-oxide, theoretical studies have shown the presence of a double π-hole interaction involving the nitro group. mdpi.com
Computational studies on analogous compounds, such as 3-iodo-2,6-dimethyl-4-nitropyridine-1-oxide, demonstrate the interplay between these interactions. mdpi.com In the self-assembled tetramer of this molecule, a double π-hole interaction is established with the nitro group, while the N-oxide group simultaneously forms a halogen bond with the iodine atom. mdpi.com
Mechanistic Insights into Reactivity and Selectivity from Computational Models
Computational models are invaluable for understanding the mechanisms of chemical reactions and predicting their outcomes. For this compound, computational studies can be used to model its behavior in various reactions. For example, in a study of the cyclization reaction of a similar compound, 3,5-diacetyl-2,6-dimethylpyridine, with salicylic aldehyde, DFT calculations were used to investigate the reaction mechanism. polimi.itresearchgate.net
Advanced Applications in Organic Synthesis and Materials Science
Role as a Key Synthetic Intermediate for Fine Chemicals and Complex Molecules
The presence of a carbon-iodine (C-I) bond at the 3-position of the pyridine (B92270) ring is the defining feature of 3-Iodo-2,6-dimethylpyridine's utility as a synthetic intermediate. The C-I bond is the most reactive among carbon-halogen bonds (I > Br > Cl) in palladium-catalyzed cross-coupling reactions, making this compound an excellent substrate for constructing complex molecular architectures. libretexts.org These reactions are foundational in modern organic synthesis for their ability to form new carbon-carbon bonds with high efficiency and selectivity.
Two of the most significant applications of this compound as an intermediate are in the Suzuki-Miyaura and Sonogashira coupling reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. Using this compound, chemists can introduce a wide variety of aryl or vinyl groups at the 3-position of the pyridine ring. This method is particularly powerful for synthesizing substituted biaryl compounds, which are common motifs in pharmaceuticals and liquid crystals. libretexts.orgwikipedia.org
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org Employing this compound allows for the direct attachment of alkyne-containing moieties to the pyridine core. The resulting alkynylpyridines are versatile intermediates themselves, useful in the synthesis of polymers, functional materials, and complex heterocyclic systems. wikipedia.org
The strategic use of this compound in these coupling reactions provides a reliable pathway to elaborate the pyridine scaffold, transforming a simple starting material into a highly functionalized precursor for fine chemicals and intricate molecular targets. Research on the related compound, 3,4,5-tribromo-2,6-dimethylpyridine (B2990383), has demonstrated the effectiveness of the halogenated 2,6-dimethylpyridine (B142122) core in undergoing sequential Suzuki-Miyaura couplings to build complex, sterically hindered arylpyridine structures. nih.gov
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Resulting Structure |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Reagent (R-B(OH)₂) | C(sp²) - C(sp²) | Pd(0) complex + Base | 3-Aryl-2,6-dimethylpyridine |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C(sp²) - C(sp) | Pd(0) complex + Cu(I) cocatalyst + Base | 3-Alkynyl-2,6-dimethylpyridine |
Ligand Design in Coordination Chemistry and Catalysis
The 2,6-dimethylpyridine framework is a fundamental component in the design of ligands for coordination chemistry and catalysis. The nitrogen atom of the pyridine ring serves as a Lewis basic site for coordinating to metal centers, while the methyl groups at the 2- and 6-positions provide steric bulk that can influence the geometry, stability, and reactivity of the resulting metal complex. This compound acts as a key precursor in this field, where the iodo group serves as a reactive handle to construct more elaborate, multidentate ligands.
By using the cross-coupling reactions described previously, this molecule can be linked to other coordinating units. For example, coupling reactions can be used to synthesize complex oligopyridines, such as terpyridines, which are tridentate ligands known for forming highly stable complexes with a variety of transition metals. wikipedia.orgnih.gov The resulting ligands, which incorporate the 2,6-dimethylpyridine moiety, are crucial for tuning the electronic and steric properties of metal catalysts.
Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies
The principles of ligand design extend into the realm of crystal engineering and the construction of highly ordered, porous materials. Ligands derived from this compound can be designed as "linkers" or "struts" for the assembly of Metal-Organic Frameworks (MOFs). These materials consist of metal ions or clusters connected by organic ligands to form one-, two-, or three-dimensional networks with potential applications in gas storage, separation, and catalysis.
Furthermore, the iodine atom itself plays a direct and crucial role in forming supramolecular assemblies through a non-covalent interaction known as halogen bonding. clemson.edu In this interaction, the electropositive region on the iodine atom (the σ-hole) is attracted to a Lewis basic site, such as the nitrogen atom of another pyridine molecule. nih.govacs.org This directional and specific C-I···N interaction can be used to guide the self-assembly of molecules in the solid state, creating well-defined chains, sheets, or three-dimensional networks. oup.com This makes this compound a valuable tool for designing cocrystals and engineering specific solid-state architectures.
Catalytic Systems Utilizing this compound Derived Ligands
The ultimate goal of designing ligands from precursors like this compound is often to create highly effective and selective catalysts. Once these tailored ligands are synthesized and complexed with a transition metal (such as palladium, iron, or nickel), the resulting complexes can catalyze a wide range of chemical transformations. nih.gov
For instance, iron complexes bearing 2,6-bis(imino)pyridyl (PDI) ligands, which can be synthesized from precursors derived from the 2,6-dimethylpyridine core, have been shown to be active catalysts for processes like alkene hydrosilylation. acs.org Similarly, palladium complexes featuring pyridine-based ligands are workhorses in catalysis, driving important C-C bond-forming reactions like the Heck and Suzuki-Miyaura couplings. nih.gov The specific structure of the ligand, which can be precisely controlled by starting with a versatile building block like this compound, is critical for dictating the catalyst's activity and selectivity.
Utilization as an Analytical Probe in Material Characterization
While direct applications of this compound as an analytical probe are not extensively documented, the parent compound, 2,6-dimethylpyridine, is a known molecular probe used in materials science. It is employed to characterize the acidic properties of solid surfaces, such as those of metal oxides. Its utility stems from its steric hindrance; the methyl groups prevent it from binding to certain sites, allowing it to selectively probe specific types of surface Lewis or Brønsted acids.
The introduction of an iodine atom at the 3-position would predictably alter the molecule's electronic properties, including the basicity of the pyridine nitrogen, as well as its size and polarizability. These modifications could potentially be exploited to refine its function as an analytical probe. A systematically modified probe molecule could offer a more nuanced understanding of active sites on catalysts and other functional materials, allowing for finer distinctions between different types of surface interactions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Iodo-2,6-dimethylpyridine, and how can steric effects of methyl groups be mitigated?
- Methodological Answer : Synthesis typically involves halogenation of 2,6-dimethylpyridine. Directed ortho-metalation (DoM) using iodine sources (e.g., I₂ or N-iodosuccinimide) under controlled conditions (e.g., −78°C, THF solvent, and a strong base like LDA) can selectively introduce iodine at the 3-position . Steric hindrance from the 2,6-dimethyl groups may reduce yields; optimizing reaction time, temperature, and stoichiometry of the iodinating agent is critical. Analogous protocols for 3-Bromo-2,6-dimethylpyridine (e.g., bromine/Fe catalysis) can be adapted for iodine substitution .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR will show deshielded aromatic protons due to electron-withdrawing iodine. For example, in 3-Bromo-2,6-dimethylpyridine, protons at C4 and C5 resonate at δ 7.2–7.5 ppm; iodine’s larger atomic radius may further shift these signals .
- Mass Spectrometry : Expected molecular ion [M⁺] at m/z 263 (C₇H₈IN). Fragmentation patterns should include loss of I (127 amu) or CH₃ groups.
- IR : C-I stretching vibrations appear at ~500–600 cm⁻¹, while methyl C-H stretches occur near 2850–2960 cm⁻¹.
Q. How does the electronic and steric profile of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The 2,6-dimethyl groups create steric hindrance, potentially slowing oxidative addition in Suzuki-Miyaura couplings. Use bulky ligands (e.g., XPhos) and Pd catalysts (e.g., Pd(OAc)₂) to enhance efficiency. The electron-deficient pyridine ring (due to iodine’s −I effect) may require higher temperatures (80–100°C) for activation. Comparative studies with 3-Bromo-2,6-dimethylpyridine suggest lower reactivity for iodo derivatives in Stille couplings .
Advanced Research Questions
Q. How can contradictory data on regioselectivity in functionalization reactions involving this compound be resolved?
- Methodological Answer : Contradictions often arise from competing electronic (directing effects) and steric factors. Systematic studies using DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G* basis sets) can predict regioselectivity. Experimentally, vary substituents (e.g., replacing methyl with methoxy groups) and monitor outcomes via LC-MS or X-ray crystallography (as in ’s protocols). Reproducibility checks under inert atmospheres (to prevent iodine loss) are essential .
Q. What strategies address discrepancies in reported NMR spectral data for halogenated pyridines?
- Methodological Answer : Discrepancies may stem from solvent effects, impurities, or tautomerism. For example, in 3-Iodo-2,5,6-trimethoxypyridine (), deuterated DMSO vs. CDCl₃ solvents shift aromatic protons by ~0.3 ppm. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Spiking experiments with authentic samples (if available) or variable-temperature NMR can clarify ambiguous peaks .
Q. How can computational modeling guide the design of catalytic systems for C–H activation in this compound?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities between the substrate and transition-metal catalysts. For instance, analyze Pd’s interaction with the iodine atom and methyl groups to optimize ligand-catalyst pairs. PubChem data () provides baseline electronic parameters (e.g., HOMO/LUMO energies) for mechanistic simulations. Validate predictions experimentally via kinetic isotope effects (KIEs) or Hammett plots .
Key Considerations for Experimental Design
- Synthetic Optimization : Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading) for improved yields.
- Contradiction Analysis : Apply triangulation by combining experimental data, computational models, and literature meta-analysis .
- Safety Protocols : Handle iodine-containing compounds in fume hoods due to potential volatility (see ’s safety guidelines).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
